2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H21N3O6 It is known for its unique chemical structure, which includes methoxy groups, anilino groups, and benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate acyl chloride. This intermediate is then reacted with hydrazine to produce a carbohydrazide derivative. The final step involves the esterification of the carbohydrazide with benzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using appropriate catalysts, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The anilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the oxo group can produce alcohol derivatives.
Scientific Research Applications
2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and anilino groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
2-Methoxy-4-(2-((2-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized research applications .
Properties
CAS No. |
477732-26-6 |
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Molecular Formula |
C24H21N3O6 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21N3O6/c1-31-19-11-7-6-10-18(19)26-22(28)23(29)27-25-15-16-12-13-20(21(14-16)32-2)33-24(30)17-8-4-3-5-9-17/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
HXZPKVXTQGARHB-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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